![molecular formula C30H45N5O6 B216720 L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester CAS No. 19716-78-0](/img/structure/B216720.png)
L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is commonly referred to as OTL38 and is a promising tool for cancer diagnosis and treatment.
科学的研究の応用
OTL38 has been extensively studied for its potential applications in cancer diagnosis and treatment. It is a fluorescently labeled peptide that binds to folate receptor alpha (FRα), which is overexpressed in various cancer cells. OTL38 has been used in preclinical studies to visualize and detect cancer cells in vivo. In addition, OTL38 has been shown to enhance the efficacy of photodynamic therapy (PDT) in cancer treatment. PDT is a non-invasive treatment that uses light to activate a photosensitizer, which generates reactive oxygen species to kill cancer cells. OTL38 can target cancer cells and deliver a photosensitizer to enhance the specificity and efficacy of PDT.
作用機序
OTL38 binds to FRα, which is a cell surface receptor that is overexpressed in various cancer cells. FRα plays a crucial role in folate uptake and metabolism, and its overexpression is associated with cancer cell proliferation and survival. OTL38 binds to FRα with high affinity and specificity, making it a promising tool for cancer diagnosis and treatment.
Biochemical and Physiological Effects:
OTL38 has been shown to be non-toxic and well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in FRα-expressing tumors. OTL38 can be administered intravenously, and its fluorescence can be detected using imaging techniques such as fluorescence microscopy and positron emission tomography (PET).
実験室実験の利点と制限
OTL38 has several advantages for lab experiments. It is a well-characterized peptide with high purity and stability. It can be easily synthesized using SPPS methodology and purified by HPLC. OTL38 has a high affinity and specificity for FRα, making it a valuable tool for cancer research. However, there are also some limitations to using OTL38. It is a synthetic peptide that may not fully mimic the natural ligand for FRα. In addition, OTL38 is a fluorescently labeled peptide that may interfere with certain assays or imaging techniques.
将来の方向性
There are several future directions for OTL38 research. One potential application is in the development of targeted drug delivery systems. OTL38 can be conjugated to various drugs or nanoparticles to enhance their specificity and efficacy in cancer treatment. Another direction is in the development of new imaging techniques using OTL38. OTL38 can be used in combination with other imaging agents to improve the accuracy and sensitivity of cancer detection. Finally, OTL38 can be modified to enhance its pharmacokinetic properties or to target other receptors or biomolecules involved in cancer progression.
合成法
OTL38 is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is attached to the resin, and subsequent amino acids are added one by one, with each addition being protected by a temporary side-chain protection group. After the peptide chain is complete, the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
特性
CAS番号 |
19716-78-0 |
|---|---|
製品名 |
L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester |
分子式 |
C30H45N5O6 |
分子量 |
571.7 g/mol |
IUPAC名 |
methyl 2-[2-[[2-[[2-(decanoylamino)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]propanoate |
InChI |
InChI=1S/C30H45N5O6/c1-5-6-7-8-9-10-11-16-26(36)32-19-27(37)35-25(17-22-18-31-24-15-13-12-14-23(22)24)29(39)33-20(2)28(38)34-21(3)30(40)41-4/h12-15,18,20-21,25,31H,5-11,16-17,19H2,1-4H3,(H,32,36)(H,33,39)(H,34,38)(H,35,37) |
InChIキー |
MPMCVDLITHVKGR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)OC |
正規SMILES |
CCCCCCCCCC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C)C(=O)OC |
配列 |
GWAA |
同義語 |
N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



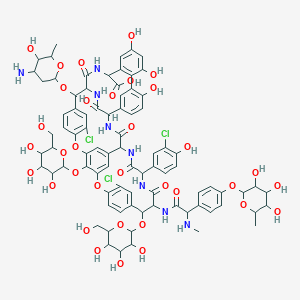
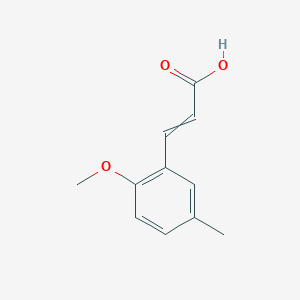
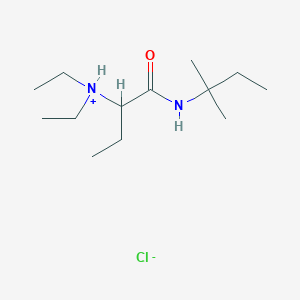
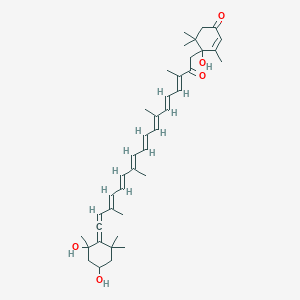
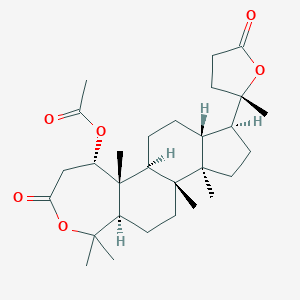
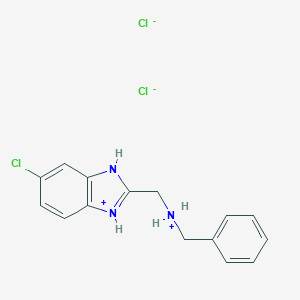
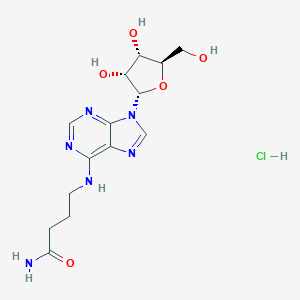
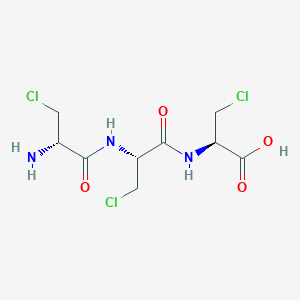
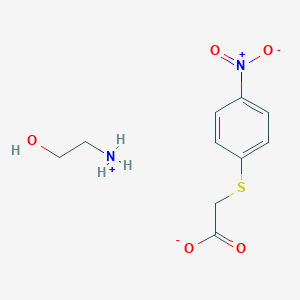

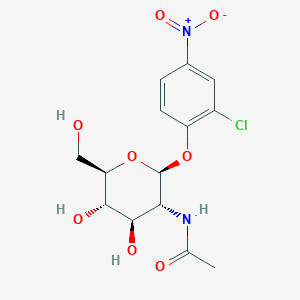
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)